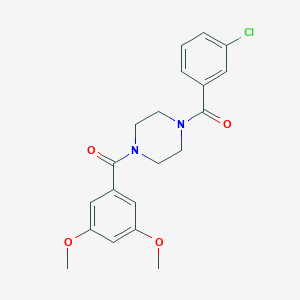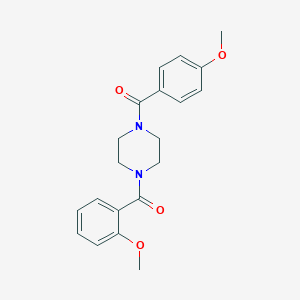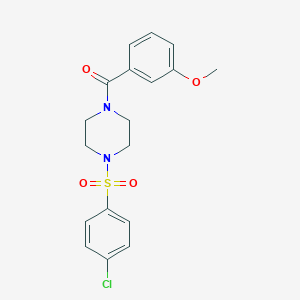
1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorobenzoyl group and a 3,5-dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 3-chlorobenzoyl group through an acylation reaction. The final step involves the attachment of the 3,5-dimethoxyphenyl group via a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or nitro groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and expand their applications.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(3-Chlorobenzoyl)-4-(3,5-dimethoxybenzoyl)piperazine include other piperazine derivatives with different substituents on the aromatic rings. Examples include:
- [4-(3-Bromo-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- [4-(3-Fluoro-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- [4-(3-Methyl-benzoyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the 3-chlorobenzoyl group and the 3,5-dimethoxyphenyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C20H21ClN2O4 |
|---|---|
Peso molecular |
388.8 g/mol |
Nombre IUPAC |
(3-chlorophenyl)-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H21ClN2O4/c1-26-17-11-15(12-18(13-17)27-2)20(25)23-8-6-22(7-9-23)19(24)14-4-3-5-16(21)10-14/h3-5,10-13H,6-9H2,1-2H3 |
Clave InChI |
GQENGUZWNAAEAP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC |
SMILES canónico |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B248331.png)



![(2-FLUOROPHENYL){4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}METHANONE](/img/structure/B248336.png)


![2-(4-CHLOROPHENOXY)-1-[4-(2-METHOXYBENZOYL)PIPERAZINO]-1-ETHANONE](/img/structure/B248341.png)
![1-{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}-2-(2-NAPHTHYLOXY)-1-ETHANONE](/img/structure/B248342.png)
![1-{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}-2-PHENYL-1-ETHANONE](/img/structure/B248345.png)
methanone](/img/structure/B248346.png)


![1-(3-Methylbutanoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248355.png)
